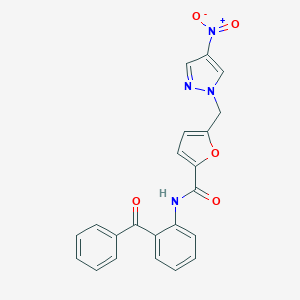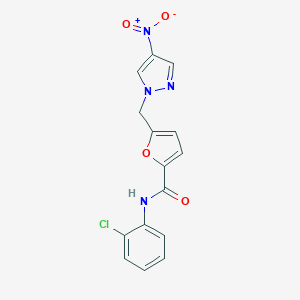
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-10229570, is a chemical compound that has been extensively researched for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit potent biological activities.
作用機序
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been found to exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antiproliferative effects in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the major advantages of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its high yield during synthesis, making it a suitable candidate for further studies. Additionally, it exhibits potent biological effects, making it a promising candidate for drug development. However, one of the limitations of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide. One of the potential areas of research is its potential use in cancer therapy. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders. Further studies are also needed to determine its potential toxicity and safety for use in humans. Overall, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is a promising candidate for drug development, and further research is needed to fully explore its potential therapeutic applications.
合成法
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloropyrazole with 2-methoxybenzylamine followed by the addition of carboxylic acid. The reaction is catalyzed by a base and is carried out in a solvent system. The yield of the compound is reported to be high, making it a suitable candidate for further studies.
科学的研究の応用
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development. Some of the diseases that have been studied using 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide include cancer, diabetes, and neurological disorders.
特性
製品名 |
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H12ClN3O2 |
分子量 |
265.69 g/mol |
IUPAC名 |
4-chloro-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-10-5-3-2-4-8(10)6-14-12(17)11-9(13)7-15-16-11/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |
InChIキー |
VYLHYFOKYUCPBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
正規SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)
![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)